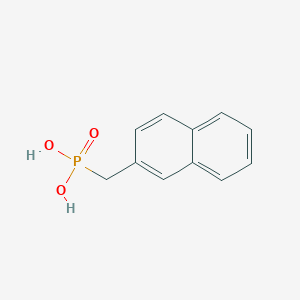

2-Naphthylmethylphosphonic acid

描述

准备方法

Synthetic Routes and Reaction Conditions

2-Naphthylmethylphosphonic acid, can be synthesized through several methods. One common approach involves the dealkylation of dialkyl phosphonates under acidic conditions using hydrochloric acid or through the McKenna procedure, which involves a two-step reaction using bromotrimethylsilane followed by methanolysis . Another method includes the direct use of phosphorous acid (H₃PO₃) to produce the phosphonic acid functional group simultaneously with the formation of the P–C bond .

Industrial Production Methods

Industrial production of phosphonic acids often involves the hydrolysis of phosphorus trichloride with water or steam. This method is efficient and scalable, making it suitable for large-scale production .

化学反应分析

Types of Reactions

2-Naphthylmethylphosphonic acid, undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

Reduction: Reduction reactions can modify the phosphonic acid group to produce different functional groups.

Substitution: The compound can undergo substitution reactions where the phosphonic acid group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phosphonic acid derivatives, while substitution reactions can produce a wide range of functionalized naphthalene compounds .

科学研究应用

Medicinal Chemistry

Inhibition of Purple Acid Phosphatase (PAP)

One of the notable applications of 2-NMPA is in the development of inhibitors for purple acid phosphatase (PAP), an enzyme implicated in bone resorption and osteoporosis. Research has demonstrated that derivatives of naphthylmethylphosphonic acids exhibit potent inhibitory activity against PAP. For instance, a series of α-alkoxy-substituted naphthylmethylphosphonic acids were synthesized, with some showing low micromolar inhibitory constants () as follows:

| Compound Type | Value (μM) | Target Enzyme |

|---|---|---|

| α-Alkoxy-substituted derivatives | 4 | Recombinant rkbPAP |

| α-Amino-substituted derivatives | 5 | Recombinant rkbPAP |

| Acyl derivatives | <10 | Pig PAP |

These findings indicate the potential of 2-NMPA derivatives as therapeutic agents for osteoporosis treatment by targeting PAP effectively .

Materials Science

Functionalization of Metal Surfaces

2-NMPA can be used to create functionalized coatings on metal surfaces, particularly aluminum. The functionalization process involves treating aluminum substrates with phosphonic or phosphinic acids, resulting in a duplex coating that enhances properties such as adhesion, hydrophobicity, and corrosion resistance. The following table summarizes the properties enhanced by this treatment:

| Property | Description | Application Areas |

|---|---|---|

| Adhesion | Improved bonding with paints and polymers | Industrial coatings, architectural finishes |

| Corrosion Resistance | Enhanced protection against environmental factors | Aerospace, automotive industries |

| Thermal Stability | Increased resistance to thermal degradation | High-temperature applications |

This method allows for tailored surface properties suitable for specific industrial applications .

Catalysis

Hybrid Polyoxotungstates

Recent studies have explored the integration of 2-NMPA into hybrid polyoxotungstate structures to enhance catalytic activity. The naphthyl moiety provides photoactive properties and steric hindrance that improve selectivity in catalytic processes. The incorporation of 1-naphthylmethylphosphonic acid into Keggin-type polyoxotungstates has shown promising results in terms of charge transfer and catalytic efficiency.

Spectroscopic Properties

The absorption characteristics of these hybrid compounds indicate significant interactions between the naphthyl groups and the inorganic framework:

| Compound | Absorption Maxima (nm) | Observations |

|---|---|---|

| Hybrid TBA-1 | 275 | Charge transfer between naphthyl and metal-oxo cluster |

| Hybrid TBA-2 | 336 | Enhanced electronic interactions observed |

These findings suggest that 2-NMPA can be effectively utilized to modify catalytic systems, potentially leading to more efficient reactions .

作用机制

The mechanism by which phosphonic acid, (2-naphthalenylmethyl)-, exerts its effects involves its interaction with molecular targets such as enzymes and metal ions. The phosphonic acid group can mimic phosphate groups, allowing it to inhibit enzymes that utilize phosphate in their catalytic cycles. This inhibition can affect various biochemical pathways, particularly those involving phosphorylation .

相似化合物的比较

Similar Compounds

Hydroxy-2-naphthalenylmethylphosphonic acid: Similar in structure but with different functional groups attached to the naphthalene ring.

2-Aminoethylphosphonic acid: A naturally occurring phosphonate with different biological functions.

Uniqueness

2-Naphthylmethylphosphonic acid, is unique due to its specific structural features that allow it to form stable complexes and inhibit specific enzymes. Its ability to mimic phosphate groups makes it particularly valuable in biochemical research and potential medical applications .

生物活性

2-Naphthylmethylphosphonic acid is a compound of interest due to its potential biological activities, particularly as an inhibitor of protein tyrosine phosphatases (PTPs). This article reviews the biological activity of this compound, emphasizing its synthesis, stability, and inhibitory effects on various enzymes, along with relevant case studies and research findings.

Overview of this compound

This compound belongs to a class of organophosphorus compounds that have been studied for their ability to mimic phosphate esters. These compounds are crucial in various biochemical processes, including signal transduction and enzyme regulation. The structural features of this compound contribute to its biological activity, particularly its hydrophobicity and ability to interact with protein targets.

Synthesis and Stability

The synthesis of this compound involves the reaction of naphthol derivatives with phosphorus-containing reagents. This compound has shown promising stability profiles in biological environments. For instance, studies indicate that naphthyl-containing phosphonates exhibit good stability in human plasma, with significant percentages remaining after prolonged exposure. Specifically, a related compound retained 60% stability after 20 hours in plasma, indicating potential for therapeutic applications .

Inhibitory Activity Against Protein Tyrosine Phosphatases

Protein tyrosine phosphatases (PTPs) are critical regulators in cellular signaling pathways. Inhibitors of these enzymes can have significant implications in treating diseases such as diabetes and cancer.

Case Studies and Research Findings

- Inhibition Potency : Research has demonstrated that derivatives of this compound exhibit varying degrees of inhibitory potency against PTP-1B. For example, a related compound showed an IC50 value of 418.5 µM against PTP-1B, indicating moderate inhibitory activity .

- Comparative Studies : In comparative studies with other phosphonic acids, compounds bearing naphthyl groups displayed improved potency and pharmacokinetic profiles. A specific derivative was noted for its oral bioavailability and efficacy in animal models for diabetes and cancer treatment .

- Mechanistic Insights : The mechanism by which these compounds exert their inhibitory effects often involves mimicking the transition state of the substrate in enzymatic reactions, thereby blocking the active site of PTPs. This mode of action is crucial for developing selective inhibitors that can minimize off-target effects.

Data Table: IC50 Values of Selected Compounds

| Compound Name | Structure Type | IC50 (µM) | Target Enzyme |

|---|---|---|---|

| This compound | Phosphonic Acid | 418.5 | PTP-1B |

| Difluoro(2-naphthyl)methylphosphonothioic Acid | Thioester Derivative | 350 | PTP-1B |

| [(3-bromo-7-cyano-2-naphthyl)(difluoro)methyl]phosphonic acid | Difluoromethyl Phosphonate | 200 | PTP-1B |

属性

IUPAC Name |

naphthalen-2-ylmethylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11O3P/c12-15(13,14)8-9-5-6-10-3-1-2-4-11(10)7-9/h1-7H,8H2,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HELZKSLXGDCKJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)CP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70395172 | |

| Record name | Phosphonic acid, (2-naphthalenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70395172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16672-84-7 | |

| Record name | Phosphonic acid, (2-naphthalenylmethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16672-84-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphonic acid, (2-naphthalenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70395172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。